![molecular formula C10H11N3O2 B13535929 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid
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Overview
Description
2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2-(Propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific structural features, such as the presence of the pyrazolopyridine core and the isopropyl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, antiproliferative effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of pyrazole derivatives followed by carboxylation reactions to introduce the carboxylic acid functional group. The compound can be synthesized through various methods, including microwave-assisted synthesis and conventional heating techniques, which enhance yield and purity.
Biological Activity Overview
The biological activity of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has been evaluated in several studies focusing on its antiproliferative effects against various cancer cell lines.
Antiproliferative Effects
- Cell Lines Tested : The compound has shown significant antiproliferative activity against several human cancer cell lines, including:
-
Mechanism of Action :
- The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death .
- It also affects microtubule dynamics, which is critical for cell division, indicating a potential mechanism similar to that of known tubulin inhibitors .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at various positions on the pyrazolo[4,3-b]pyridine scaffold significantly influence biological activity. For instance:
- Increasing the bulkiness at the 4-position generally reduces antiproliferative activity.
- Substituents such as hydroxyphenyl groups at the 7-position enhance activity compared to methyl or ethyl groups .
Table 1: Antiproliferative Activity of 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Apoptosis via caspase activation |
HeLa | 3.5 | Microtubule disruption |
MV4-11 | 4.0 | PARP cleavage |
K562 | 6.0 | Induction of cell cycle arrest |
Case Studies
Case Study 1: In Vitro Evaluation
In a study evaluating various pyrazolo[4,3-b]pyridine derivatives, 2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid was identified as one of the most potent compounds against HeLa cells, with an IC50 value of 3.5 µM. The study highlighted its ability to induce G2/M phase arrest in a dose-dependent manner .
Case Study 2: Molecular Modeling
Molecular docking studies suggest that the compound interacts favorably with tubulin at the colchicine binding site, supporting its role as a potential tubulin inhibitor. This interaction was corroborated by in vitro assays demonstrating significant inhibition of tubulin polymerization .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-propan-2-ylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)13-5-9-8(12-13)3-7(4-11-9)10(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
WPANVLINDRIKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=N1)C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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